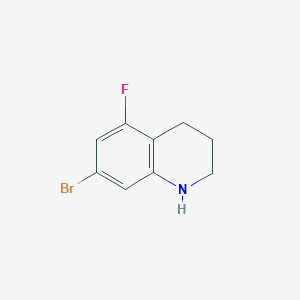

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

説明

特性

分子式 |

C9H9BrFN |

|---|---|

分子量 |

230.08 g/mol |

IUPAC名 |

7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C9H9BrFN/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 |

InChIキー |

IQCLVGHRLJRFNH-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C=C(C=C2F)Br)NC1 |

製品の起源 |

United States |

準備方法

Bromination of Fluorinated Tetrahydroquinoline Precursors

A widely adopted approach involves the bromination of 5-fluoro-1,2,3,4-tetrahydroquinoline. This method leverages electrophilic aromatic substitution (EAS) to introduce bromine at the 7-position. Key steps include:

- Substrate Preparation : 5-Fluoro-1,2,3,4-tetrahydroquinoline is synthesized via catalytic hydrogenation of 5-fluoroquinoline using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C.

- Bromination : The substrate is treated with molecular bromine (Br₂) in dichloromethane (DCM) at −10°C to 0°C to ensure regioselectivity. This low-temperature regime minimizes polybromination and side reactions.

Table 1: Bromination Reaction Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents over-bromination |

| Solvent | DCM | Enhances Br₂ solubility |

| Molar Ratio (Br₂) | 1.1–1.3 equiv | Optimizes mono-bromination |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Post-bromination, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.

Hydrogenation of Bromo-Fluoroquinoline

An alternative route begins with 7-bromo-5-fluoroquinoline, which undergoes catalytic hydrogenation to yield the tetrahydro derivative:

- Substrate Synthesis : 7-Bromo-5-fluoroquinoline is prepared via Friedländer annulation between 2-bromo-5-fluoroaniline and ethyl acetoacetate.

- Hydrogenation : The quinoline is reduced using W-4 Raney nickel under hydrogen pressure (0.8–1.2 MPa) at 40–50°C. Bromine inhibitors (e.g., morpholine) are added to prevent debromination.

Key Advantages :

- Higher functional group tolerance compared to EAS bromination.

- Yields >85% when using optimized catalyst loads (0.02–0.5 wt% Raney nickel).

Regioselectivity and Steric Effects

Positional Directing Groups

The fluorine atom at position 5 exerts a strong meta-directing effect during bromination, favoring substitution at position 7. Computational studies (DFT) confirm that the electron-withdrawing nature of fluorine stabilizes the transition state at the 7-position.

Solvent and Catalyst Interactions

Polar aprotic solvents (e.g., DCM) enhance bromine electrophilicity, while protic solvents (e.g., acetic acid) reduce regioselectivity due to hydrogen bonding with the amine group. Catalytic amounts of Lewis acids (e.g., FeCl₃) are avoided to prevent ring oxidation.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents disclose scalable methods using continuous flow reactors for bromination and hydrogenation:

- Bromination Module : Substrate and Br₂ are mixed in a microreactor at −5°C, achieving 90% conversion in <10 minutes.

- Hydrogenation Module : A fixed-bed reactor with Pd/Al₂O₃ catalysts operates at 50°C and 1 MPa H₂, yielding 7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline at 8 kg/h.

Table 2: Industrial Process Metrics

| Metric | Bromination | Hydrogenation |

|---|---|---|

| Throughput | 12 L/h | 8 kg/h |

| Purity | 98% (HPLC) | 99% (GC) |

| Energy Consumption | 15 kWh/kg | 20 kWh/kg |

Challenges and Mitigation Strategies

Debromination During Hydrogenation

Exposure to high-pressure H₂ and active catalysts (e.g., Raney nickel) can lead to partial debromination. Mitigation strategies include:

Purification Difficulties

The product’s high polarity complicates crystallization. Patent CN112574106A recommends using n-hexane for fractional crystallization at 0–10°C, achieving 95% recovery.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies show that visible-light-mediated bromination using N-bromosuccinimide (NBS) and TiO₂ catalysts achieves 70% yield at room temperature, reducing energy costs.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively brominate 5-fluoro-1,2,3,4-tetrahydroquinoline in aqueous media, though yields remain low (35–40%).

化学反応の分析

反応の種類

7-ブロモ-5-フルオロ-1,2,3,4-テトラヒドロキノリンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: キノリン誘導体への変換。

還元: ジヒドロキノリン誘導体の生成。

置換: 臭素またはフッ素の位置での求核置換反応.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用します。

生成される主要な生成物

これらの反応から生成される主な生成物には、さまざまな置換キノリンおよびジヒドロキノリン誘導体が含まれており、これらはさらに複雑な分子の合成に使用できます .

科学的研究の応用

7-ブロモ-5-フルオロ-1,2,3,4-テトラヒドロキノリンは、科学研究においていくつかの用途があります。

化学: より複雑な複素環式化合物の合成における構成ブロックとして使用されます。

生物学: 抗菌作用や抗がん作用などの潜在的な生物活性を調査されています。

医学: 創薬および開発における潜在的なリード化合物として探索されています。

作用機序

6. 類似の化合物との比較

類似の化合物

- 5-ブロモ-1,2,3,4-テトラヒドロキノリン

- 7-フルオロ-1,2,3,4-テトラヒドロキノリン

- 5,7-ジブロモ-1,2,3,4-テトラヒドロキノリン

独自性

7-ブロモ-5-フルオロ-1,2,3,4-テトラヒドロキノリンは、キノリン環に臭素原子とフッ素原子が両方存在するため、ユニークです。これは、アナログと比較して、独特の化学的および生物学的特性を与える可能性があります。 この二重置換は、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogenated Tetrahydroquinoline Derivatives

5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

- Structure: Isoquinoline core (nitrogen at position 2) with bromine at position 5 and fluorine at position 5.

- Key Differences: The isoquinoline scaffold alters electronic properties and binding interactions compared to quinoline derivatives. This positional isomerism may influence solubility and receptor affinity .

- Applications : Used in synthetic intermediates for alkaloid-inspired pharmaceuticals .

7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 220247-73-4)

- Structure : Lacks the fluorine substituent but shares the bromine at position 6.

- The hydrochloride salt form enhances solubility in polar solvents .

- Synthetic Relevance : Frequently employed in peptide coupling reactions .

6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline (CE3F4)

- Structure : Contains two bromine atoms (positions 5 and 7) and a fluorine (position 6), with additional methyl and formyl groups.

- CE3F4 is a known inhibitor of human exchange proteins .

- Biological Activity : Demonstrates preferential inhibition of cAMP-mediated pathways, highlighting the impact of halogen positioning .

Methyl-Substituted Derivatives

7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)

- Structure: Methyl group at position 2, fluorine at 6, and bromine at 7 on an isoquinoline core.

- This compound is utilized in high-throughput screening libraries .

5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1781489-28-8)

Physicochemical and Analytical Comparisons

- Collision Cross-Section (CCS) : The target compound’s CCS of 142.8 Ų ([M+H]+) suggests a compact structure, advantageous for LC-MS workflows .

- Thermal Stability : Derivatives like 8-Bromo-4,4-dimethyl-THQ (CAS 1187933-50-1) exhibit higher boiling points (~302°C), attributed to increased molecular weight and branching .

生物活性

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents significantly influences its chemical properties and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

The molecular formula of this compound is with a molecular weight of approximately 215.06 g/mol. The unique structure allows for various chemical modifications that can enhance its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to these targets, leading to various therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is critical in cancer and infectious disease treatment.

- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

-

Antimicrobial Activity:

- Preliminary studies suggest effectiveness against various bacterial strains.

- The compound's structure may facilitate penetration into bacterial cells.

-

Anticancer Properties:

- Investigated for its ability to inhibit tumor cell proliferation.

- Specific effects on cancer cell lines have been documented.

-

Antiviral Potential:

- Initial research indicates possible inhibition of viral replication mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline | Bromine at position 6; Fluorine at position 5 | Different reactivity due to fluorine position |

| 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline | Bromine at position 7; Fluorine at position 8 | Potentially different biological activity |

| 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline | Chlorine instead of bromine | May exhibit different pharmacological profiles |

This comparison highlights how variations in halogen positioning can significantly impact reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of derivatives of this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of the compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as , suggesting potent antiproliferative effects.

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be , indicating promising antimicrobial potential.

Study 3: Mechanistic Insights

Molecular docking studies revealed that this compound binds effectively to target enzymes involved in cancer metabolism. This binding was characterized by favorable interactions with key amino acid residues in the active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。